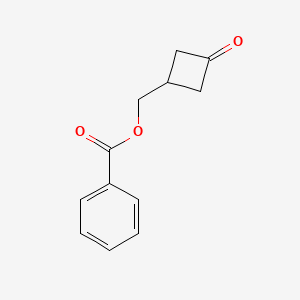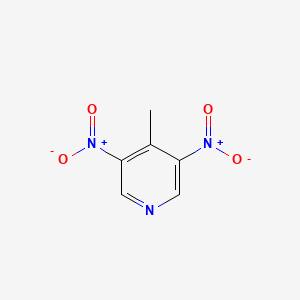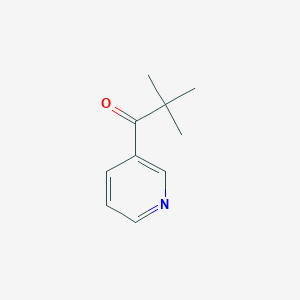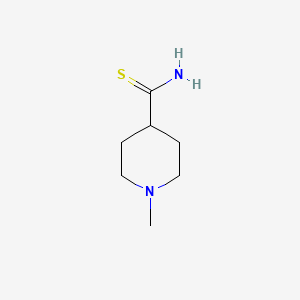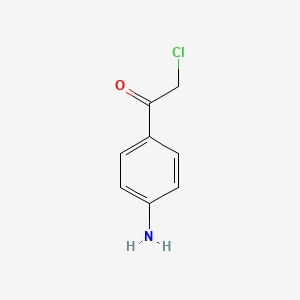
1-(4-Aminophenyl)-2-chloroethanone
説明
1-(4-Aminophenyl)-2-chloroethanone, also known as CN, is a chemical compound that has been used for various scientific research purposes. This compound has been widely used in the field of forensic science as a tear gas agent and as a riot control agent. It is also used in the synthesis of various organic compounds and as a reagent in chemical reactions.
科学的研究の応用
Synthesis of Substituted Indoles
1-(4-Aminophenyl)-2-chloroethanone has been utilized in the synthesis of substituted indoles, which are important in pharmaceutical and chemical research. The process involves a [1,2]-aryl migration, leading to the formation of 2-substituted indoles from α-chloro acetophenones. This method offers a mild and regioselective approach to creating these compounds, which are key structures in many biologically active molecules (Pei et al., 2009).
Synthesis of Polyamides and Polyimides
The compound has been used in the synthesis of polyamides and polyimides containing pyrazoline moieties. These polymers exhibit properties such as solubility in polar aprotic solvents and thermal stability. The synthesized polyamides and polyimides were characterized through various techniques, highlighting their potential in materials science (Mikroyannidis, 1997).
Alpha-Arylation via Photoinduced SN1 Reaction
Another application involves the alpha-arylation of ketones, aldehydes, and esters via a photoinduced SN1 reaction using 4-aminophenyl cations. This process yields alpha-(4-aminophenyl) ketones, aldehydes, and esters, which are intermediates in preparing various analgesic compounds. This approach offers an alternative to palladium-catalyzed alpha-arylation and operates under neutral conditions (Fraboni et al., 2003).
Oxygen Reduction Catalysis
1-(4-Aminophenyl)-2-chloroethanone derivatives have been studied for their role in oxygen reduction catalysis. For instance, the fluorinated free base porphyrin derivative has been shown to catalyze oxygen reduction by electron donors, contributing to advancements in catalytic processes (Hatay et al., 2010).
Corrosion Inhibition
Derivatives of 1-(4-Aminophenyl)-2-chloroethanone have been investigated for their role in corrosion inhibition. Studies have shown that certain derivatives can inhibit the corrosion of mild steel in acidic environments, indicating their potential use in industrial applications (Bentiss et al., 2009).
特性
IUPAC Name |
1-(4-aminophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLUYJPOCBXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484803 | |
| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-2-chloroethanone | |
CAS RN |
2631-71-2 | |
| Record name | 1-(4-Aminophenyl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)
![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)
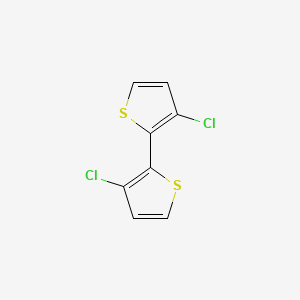
![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)
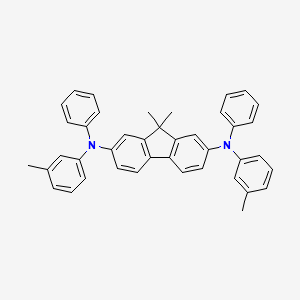

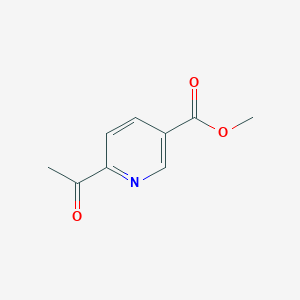
![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)
